molecular formula C9H13Cl2F3N2O B1448470 {6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine dihydrochloride CAS No. 1803588-92-2

{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine dihydrochloride

Cat. No. B1448470
M. Wt: 293.11 g/mol
InChI Key: GAMNEFHGVYKMNL-UHFFFAOYSA-N
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Description

“{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine” is a chemical compound with the CAS Number: 771584-26-0 . It has a molecular weight of 206.17 . The IUPAC name of this compound is [6-(2,2,2-trifluoroethoxy)-3-pyridinyl]methanamine . . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code of this compound is 1S/C8H9F3N2O/c9-8(10,11)5-14-7-2-1-6(3-12)4-13-7/h1-2,4H,3,5,12H2 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

As mentioned in the description, the physical form of this compound is liquid . It is stored at a temperature of 4 degrees Celsius . .

Scientific Research Applications

Chemical Interactions and Properties

  • Cytochrome P450 Isoforms Inhibition : This compound may be relevant in studies related to the inhibition of cytochrome P450 isoforms in human liver microsomes. The selectivity and potency of chemical inhibitors for these enzymes are crucial for understanding drug-drug interactions and metabolic pathways (Khojasteh et al., 2011).

Potential Medicinal Applications

  • Metabotropic Glutamate Receptor Antagonists : Research into metabotropic glutamate receptor subtype 5 antagonists, such as MPEP and MTEP, highlights the importance of these compounds in neurodegeneration, addiction, anxiety, and pain management. This suggests a potential area of application for related compounds in modulating neurological pathways and disorders (Lea & Faden, 2006).

Environmental and Health Implications

  • Toxicity and Environmental Persistence : The study of compounds like paraquat dichloride, which shares some structural similarities with complex organics, provides insight into the toxicity, environmental fate, and treatment challenges associated with persistent organic pollutants. This research could inform the safety and handling procedures for similarly structured compounds (Dinis-Oliveira et al., 2008).

Analytical Chemistry and Detection

  • Analytical Techniques : The development of methodologies for the detection and analysis of complex organic molecules in biological matrices, foodstuff, and beverages is critical. Techniques such as liquid chromatography and mass spectrometry have been applied for sensitive, qualitative, and quantitative analysis, which could be relevant for studying "{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine dihydrochloride" and its metabolites (Teunissen et al., 2010).

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes represent specific hazards associated with the compound. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous compound or improper storage or handling of the compound.

properties

IUPAC Name

[6-(2,2,2-trifluoroethoxymethyl)pyridin-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O.2ClH/c10-9(11,12)6-15-5-8-2-1-7(3-13)4-14-8;;/h1-2,4H,3,5-6,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMNEFHGVYKMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)COCC(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine dihydrochloride
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{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine dihydrochloride
Reactant of Route 3
{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine dihydrochloride
Reactant of Route 4
{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine dihydrochloride
Reactant of Route 5
{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine dihydrochloride
Reactant of Route 6
{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine dihydrochloride

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